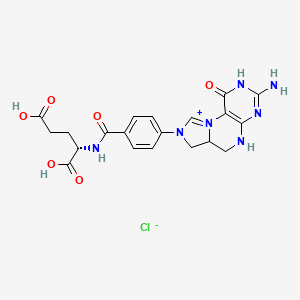

9,10-Dehydro Folitixorin Chloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 9,10-Dehydro Folitixorin Chloride involves several steps. One common synthetic route includes the reaction of 3-amino-8-[4-[(1S)-1,3-dicarboxypropyl]amino]carbonyl]phenyl]-2,5,6,6a,7,8-hexahydro-1-oxo-1H-imidazo[1,5-f]pteridin-10-ium with chloride ions . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and yield of the final product. Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and purity .

Analyse Chemischer Reaktionen

9,10-Dehydro Folitixorin Chloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .

Wissenschaftliche Forschungsanwendungen

9,10-Dehydro Folitixorin Chloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and as an intermediate in the synthesis of other compounds.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic effects and as an intermediate in the preparation of calcium folinate, which is used in cancer treatment.

Industry: It is used in the production of pharmaceuticals and other chemical products

Wirkmechanismus

The mechanism of action of 9,10-Dehydro Folitixorin Chloride involves its interaction with specific molecular targets and pathways. It is known to act as an intermediate in the preparation of calcium folinate, which exerts its effects by enhancing the efficacy of certain chemotherapeutic agents . The molecular targets and pathways involved include the inhibition of thymidylate synthase and the enhancement of DNA synthesis and repair .

Vergleich Mit ähnlichen Verbindungen

9,10-Dehydro Folitixorin Chloride can be compared with other similar compounds, such as:

Folitixorin: Similar in structure but differs in the presence of the dehydro group.

Calcium Folinate: Used in cancer treatment and acts as a folate analog.

Methotrexate: A chemotherapeutic agent that inhibits dihydrofolate reductase.

The uniqueness of this compound lies in its specific structure and its role as an intermediate in the preparation of calcium folinate, which is not shared by the other similar compounds .

Biologische Aktivität

9,10-Dehydro Folitixorin Chloride (CAS No. 804563-04-0) is a synthetic derivative of folate, specifically an analog of 5,10-methylenetetrahydrofolate. It has garnered attention for its potential applications in cancer therapy, particularly as a modulator of 5-fluorouracil (5-FU) cytotoxicity. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Molecular Formula : CHNO

- Molecular Weight : 457.440 g/mol

- Density : 1.8 ± 0.1 g/cm³

- Storage Conditions : -20°C

This compound acts primarily as a cofactor in the folate metabolic pathway. It is involved in the conversion of 5,10-methylenetetrahydrofolate to its active forms, facilitating nucleotide synthesis necessary for DNA replication and repair. This mechanism is crucial in enhancing the efficacy of chemotherapeutic agents like 5-FU by improving their incorporation into RNA and DNA synthesis pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound enhances the cytotoxic effects of 5-FU in various cancer cell lines. For example:

- A study using colon adenocarcinoma cell lines showed that the combination of 5-FU with Folitixorin significantly increased apoptosis compared to 5-FU alone .

- The compound has been shown to modulate the expression of enzymes involved in folate metabolism, which may contribute to its enhanced efficacy against cancer cells .

In Vivo Studies

Research involving animal models has provided insights into the in vivo efficacy of this compound:

- In a rodent model of colon cancer, administration of intravenous 5-FU combined with Folitixorin resulted in a significant reduction in tumor growth compared to control groups receiving only 5-FU .

- Dosage studies indicated that both low (15 mg/kg) and high (30 mg/kg) doses of Folitixorin effectively eliminated tumor take when administered alongside 5-FU .

Case Studies

Several case studies highlight the clinical relevance of this compound:

| Study | Cancer Type | Treatment Regimen | Outcome |

|---|---|---|---|

| Costantini et al., 2009 | Colon Cancer | 5-FU + Folitixorin | Enhanced tumor resection success post-treatment |

| Carlsson et al., 1997 | Colorectal Carcinoma | Combination therapy with varying doses of Folitixorin | Significant reduction in tumor size and improved survival rates |

These studies underscore the potential role of Folitixorin in improving outcomes for patients undergoing chemotherapy.

Safety and Toxicity

While initial studies suggest that this compound is well-tolerated when used alongside established chemotherapeutics like 5-FU, further investigation into its long-term safety profile is essential. Monitoring for adverse effects related to folate metabolism and interactions with other medications is recommended.

Eigenschaften

IUPAC Name |

(2S)-2-[[4-(3-amino-1-oxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-10-ium-8-yl)benzoyl]amino]pentanedioic acid;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O6.ClH/c21-20-24-16-15(18(31)25-20)27-9-26(8-12(27)7-22-16)11-3-1-10(2-4-11)17(30)23-13(19(32)33)5-6-14(28)29;/h1-4,9,12-13H,5-8H2,(H6-,21,22,23,24,25,28,29,30,31,32,33);1H/t12?,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMWNIVQVBEIJX-ZEDZUCNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(C=[N+]2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.